molecular formula C29H28ClNO4 B14432400 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 83170-12-1

1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate

Cat. No.: B14432400
CAS No.: 83170-12-1
M. Wt: 490.0 g/mol
InChI Key: UNJIFNCNEJSDLP-UHFFFAOYSA-M
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Description

1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with cyclohexyl and triphenyl groups, making it a subject of interest for researchers in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of triphenylpyrylium tetrafluoroborate with cyclohexylamine. The reaction is carried out in ethanol at elevated temperatures (around 90°C) for several hours. Upon completion, the reaction mixture is cooled, and the product is precipitated out by adding a non-polar solvent like methyl tert-butyl ether (MTBE) and then filtered .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinium ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the pyridinium ring.

Scientific Research Applications

1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexyl and triphenyl groups can enhance binding affinity and specificity, while the pyridinium core can participate in electron transfer processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyrylium tetrafluoroborate: A precursor in the synthesis of 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate.

    1-Cycloheptyl-2,4,6-triphenylpyridin-1-ium tetrafluoroborate: A similar compound with a cycloheptyl group instead of a cyclohexyl group.

Uniqueness

This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The cyclohexyl group provides steric bulk, while the triphenyl groups enhance aromaticity and stability. This combination makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

CAS No.

83170-12-1

Molecular Formula

C29H28ClNO4

Molecular Weight

490.0 g/mol

IUPAC Name

1-cyclohexyl-2,4,6-triphenylpyridin-1-ium;perchlorate

InChI

InChI=1S/C29H28N.ClHO4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-3,5-10,13-18,21-22,27H,4,11-12,19-20H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

UNJIFNCNEJSDLP-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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